Nisamycin

Antibacterial screening Gram-positive pathogen MIC determination

Nisamycin (CAS 150829-93-9) is a manumycin-group antibiotic distinguished by its carboxylic acid lower side chain, unlike amide-terminated congeners. It exhibits selective antibacterial activity against Gram-positive pathogens (MIC 1–4 µg/mL) with low cytotoxicity, ideal for antibiotic screening. A fully elucidated total synthetic route enables structure-activity relationship (SAR) studies, while the carboxyl handle allows bioconjugation for probe development. Order now for your antibacterial research.

Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
CAS No. 150829-93-9
Cat. No. B119433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisamycin
CAS150829-93-9
Synonymsnisamycin
Molecular FormulaC24H27NO6
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)O)O
InChIInChI=1S/C24H27NO6/c26-19(13-8-7-12-17-10-4-3-5-11-17)25-18-16-24(30,23-22(31-23)21(18)29)15-9-2-1-6-14-20(27)28/h1-2,6-9,12-17,22-23,30H,3-5,10-11H2,(H,25,26)(H,27,28)/b2-1+,12-7+,13-8+,14-6+,15-9+/t22-,23-,24+/m0/s1
InChIKeyBUSGWUFLNHIBPT-XYBORKQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nisamycin (CAS 150829-93-9) for Antimicrobial Research: Manumycin-Class Antibiotic from Streptomyces sp. K106


Nisamycin (CAS 150829-93-9) is a naturally occurring antibiotic belonging to the manumycin group, originally isolated from the culture broth of Streptomyces sp. K106 [1]. The compound was first characterized in 1994 and is classified under the manumycin structural family, which comprises a small, discrete class of secondary metabolites produced exclusively by Streptomyces species [2]. Nisamycin is defined by the molecular formula C24H27NO6 and a molecular weight of 425.47 g/mol, with an established absolute stereochemistry of 4R, 5S, and 6R [3]. As a manumycin-group antibiotic, Nisamycin shares the characteristic central mC7N unit and 2-amino-3-hydroxycyclopent-2-enone moiety present in all members of this class, with structural differentiation arising from variations in the polyunsaturated side chain architecture [2].

Why Nisamycin Cannot Be Interchanged with Manumycin A or Alisamycin in Antimicrobial Screening


Although Nisamycin, Manumycin A, and Alisamycin share a common manumycin-group structural framework, their side-chain architectures diverge significantly, precluding interchangeable use in research applications. Nisamycin lacks the terminal amide linkage found in other manumycin congeners and features a distinctive lower side chain terminating in a carboxylic acid group, whereas U-62162 possesses a saturated lower side chain, and colabomycin represents a higher vinylogue with extended polyene conjugation . These structural distinctions directly influence the compound's physicochemical properties, including solubility, chromatographic behavior, and target interaction profiles. Within the manumycin class, each member's unique polyketide-derived side-chain composition dictates differential antimicrobial spectrum breadth, cytotoxic potency, and enzyme inhibition selectivity — most notably, certain manumycins inhibit ras farnesyltransferase while others display preferential antibacterial activity [1]. Consequently, substitution of Nisamycin with Alisamycin or Manumycin A in experimental systems will yield non-equivalent biological outcomes, requiring compound-specific validation for any research or screening program.

Nisamycin Quantitative Differentiation Evidence: Antibacterial Activity and Chemical Stability


Nisamycin Antibacterial Potency Against Gram-Positive Bacteria: MIC Data for Research Selection

Nisamycin demonstrates quantifiable antibacterial activity against Gram-positive bacterial strains, with minimum inhibitory concentration (MIC) values established in the original characterization studies. Against Staphylococcus aureus, Nisamycin exhibits an MIC of 2 μg/mL, while against Bacillus subtilis the MIC is 1 μg/mL, and against Enterococcus faecalis the MIC is 4 μg/mL [1]. These MIC values provide a quantitative baseline for antimicrobial screening programs evaluating Nisamycin against clinical isolates or in comparative studies with other manumycin-group antibiotics. Note: Direct head-to-head MIC comparisons between Nisamycin and specific manumycin analogs (e.g., Manumycin A, Alisamycin) under identical assay conditions are not available in the peer-reviewed literature; the values presented represent the compound's intrinsic antibacterial potency profile.

Antibacterial screening Gram-positive pathogen MIC determination

Nisamycin Cytotoxicity Profile: P388 Murine Leukemia IC50 Value for Anticancer Screening Context

Nisamycin exhibits cytotoxic activity against murine leukemia P388 cells with an IC50 value of 4.8 μg/mL [1]. This cytotoxicity value places Nisamycin within the moderate potency range for manumycin-group antibiotics, distinguishing it from more potent cytotoxic manumycins such as Manumycin A, which demonstrates nanomolar-range activity against various tumor cell lines and acts as a ras farnesyltransferase inhibitor [2]. The cytotoxicity of Nisamycin is characterized as 'weak' in the primary literature relative to the broader antibiotic activity spectrum of the compound, which displays stronger antibacterial than cytotoxic effects [1]. Note: Direct comparative cytotoxicity data between Nisamycin and specific manumycin analogs in identical assay systems are not available in the peer-reviewed literature; class-level potency comparisons are provided for context.

Cytotoxicity screening Anticancer research P388 leukemia

Nisamycin Chemical Stability Advantage in Oxidation Protocols: Differential Behavior During Chromic Acid Oxidation

During the structural elucidation of Nisamycin, chromic acid oxidation was successfully employed to confirm the compound's structure, demonstrating that Nisamycin remains intact and yields interpretable degradation products under oxidative conditions [1]. This stability profile contrasts with that of more oxidation-sensitive manumycin analogs. Specifically, Manumycin D is the first manumycin-type compound characterized by the complete absence of an oxirane ring in the mC7N unit, representing a structural modification that fundamentally alters its oxidation susceptibility relative to epoxide-containing members like Nisamycin [2]. Furthermore, the chromic oxidation of Nisamycin enabled the determination of its absolute stereochemistry (4R, 5S, 6R) from CD spectra analysis, a structural feature that differentiates it from stereochemical variants within the manumycin group [1].

Chemical stability Oxidation resistance Structural characterization

Nisamycin Side-Chain Architecture: Carboxylic Acid Terminus Distinguishes from Saturated and Extended Polyene Analogs

Nisamycin possesses a distinctive lower side-chain architecture that differentiates it from other manumycin-group antibiotics. Specifically, Nisamycin lacks the terminal amide linkage characteristic of several manumycin congeners, and its lower side chain terminates in a carboxylic acid group . This structural feature contrasts with U-62162, which features a saturated lower side chain, and colabomycin, which represents a higher vinylogue with extended polyene conjugation . The upper side chains of manumycin family members are also distinctive, with Nisamycin's southern side chain introduced via Stille reaction employing a vinyl bromo ketone derived from an acid-sensitive bromo ketal — a synthetic approach that reflects the compound's unique polyunsaturated architecture [1]. These structural distinctions translate to differential physicochemical properties including solubility profile, chromatographic retention behavior, and metabolic stability.

Structure-activity relationship Side-chain variation Chemical synthesis

Nisamycin Complete Synthetic Accessibility: Total Synthesis Enables Structure-Activity Relationship Studies

The total synthesis of Nisamycin has been successfully achieved, providing a complete synthetic route to this manumycin-group antibiotic . This synthetic accessibility distinguishes Nisamycin from several manumycin congeners that remain challenging to synthesize due to stereochemical complexity or polyene instability. The synthesis employs stereoselective organometallic addition of the Corey-Wollenberg reagent to the manumycin nucleus and palladium-catalyzed Stille coupling technology for introduction of the polyunsaturated 2-amino-3-hydroxycyclopentenone-derived amide . Zirconocene methodology was applied to the synthesis of the polyene side chains, and the southern side chain of Nisamycin was introduced via a Stille reaction employing a vinyl bromo ketone derived from an acid-sensitive bromo ketal [1]. The availability of a complete synthetic route enables structure-activity relationship (SAR) studies, derivative generation, and analog development that would otherwise be constrained by reliance on fermentation-derived material.

Total synthesis Derivative generation Medicinal chemistry

Nisamycin Physicochemical Identity: Melting Point and Chromatographic Behavior for Quality Control

Nisamycin is characterized by defined physicochemical properties that enable unambiguous identification and quality control verification. The compound appears as a pale yellow powder with a melting point of 122–124°C and a calculated density of 1.3±0.1 g/cm³ . It was purified via sequential ethyl acetate extraction, silica gel column chromatography, preparative silica gel TLC, and Sephadex LH-20 column chromatography, establishing a validated purification protocol [1]. These parameters provide essential benchmarks for compound identity verification, purity assessment, and lot-to-lot consistency evaluation. While physicochemical properties alone do not confer biological differentiation, they constitute critical procurement-relevant data for researchers requiring authenticated material with traceable quality specifications.

Quality control Compound verification Physicochemical characterization

Nisamycin Optimal Research Application Scenarios Based on Differential Evidence


Gram-Positive Antibacterial Screening Using Nisamycin as a Manumycin-Class Reference Compound

Nisamycin is optimally deployed in antimicrobial susceptibility screening programs targeting Gram-positive bacterial pathogens, including Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. With established MIC values of 1–4 μg/mL against these organisms [1], Nisamycin serves as a characterized reference compound for benchmarking the antibacterial potency of novel manumycin derivatives, synthetic analogs, or structurally related natural products. The compound's preferential antibacterial activity over cytotoxic effects distinguishes it from potent cytotoxic manumycins such as Manumycin A, making it particularly suitable for antibacterial-focused screening where cytotoxicity represents an undesired confounding variable [1]. Researchers should prepare stock solutions in DMSO and employ standard broth microdilution methodology with appropriate positive and negative controls.

Structure-Activity Relationship Studies Leveraging Nisamycin's Validated Total Synthesis and Defined Stereochemistry

Nisamycin's established total synthetic route [1] and fully characterized absolute stereochemistry (4R, 5S, 6R) [2] position this compound as a structurally defined scaffold for structure-activity relationship (SAR) investigations. The synthetic methodology employs stereoselective organometallic addition and palladium-catalyzed Stille coupling, enabling modular modification of the polyunsaturated side chains [1]. Researchers can generate Nisamycin derivatives through systematic variation of the carboxylic acid-terminated lower side chain, the epoxide-containing mC7N unit, or the southern polyene chain — structural elements that differentiate Nisamycin from saturated-chain (U-62162) and extended-polyene (colabomycin) manumycin analogs [1]. This scenario is particularly valuable for medicinal chemistry programs investigating how side-chain architecture modulates antibacterial potency, cytotoxic selectivity, and physicochemical properties.

Natural Product Authentication and Quality Control Using Nisamycin's Defined Physicochemical Parameters

Nisamycin's well-characterized physicochemical profile — including melting point (122–124°C), appearance (pale yellow powder), and density (1.3±0.1 g/cm³) [1] — enables its use as an authenticated reference standard for natural product screening and dereplication studies. The compound's established purification protocol (ethyl acetate extraction, silica gel chromatography, preparative TLC, and Sephadex LH-20) [2] provides a validated workflow for isolating manumycin-group antibiotics from Streptomyces fermentation broths. This application scenario supports quality control verification of purchased material, confirmation of compound identity in natural product extract libraries, and method development for chromatographic separation of structurally related manumycin congeners. The defined chromatographic behavior of Nisamycin on silica gel and Sephadex LH-20 matrices offers practical guidance for researchers developing purification protocols for newly discovered manumycin-class metabolites.

Chemical Derivatization and Conjugation Leveraging Nisamycin's Carboxylic Acid Terminus

The carboxylic acid terminus of Nisamycin's lower side chain — a structural feature that distinguishes it from amide-terminated and saturated-chain manumycin analogs [1] — provides a functional handle for chemical derivatization and bioconjugation strategies. Researchers can employ standard carbodiimide-mediated coupling chemistry to conjugate Nisamycin to amine-containing carriers, fluorescent probes, affinity tags, or solid supports for target identification studies. This application scenario is particularly relevant for chemical biology investigations requiring immobilized antibiotics for affinity chromatography, fluorescently labeled probes for cellular localization studies, or biotinylated derivatives for streptavidin-based pull-down assays. The availability of a complete total synthetic route [1] further enables site-specific incorporation of reactive handles during synthesis rather than post-synthetic modification, expanding the scope of accessible Nisamycin-derived chemical tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nisamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.